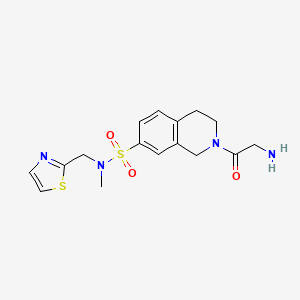

![molecular formula C15H12F3N3S B5539954 N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazoline derivatives, including those similar to N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, can be synthesized via multi-step reactions, involving key steps such as cyclization of specific starting materials and nucleophilic substitution reactions. For instance, the synthesis of closely related quinazoline compounds has been reported through innovative routes that improve yield, demonstrating the versatility and complexity of quinazoline synthesis methods (Alagarsamy et al., 2009).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by intramolecular hydrogen bonding, which is crucial for their stability and biological activity. X-ray crystallography studies reveal detailed information about the crystal structure, including cell dimensions and space groups, providing insight into the molecular arrangement and potential interaction sites (Tulyasheva et al., 2005).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including electrophilic substitution, which can be influenced by the presence of substituents on the quinazoline ring or the thiophene fragment. These reactions are essential for further modifications and the development of new compounds with potential biological activities (Aleksandrov et al., 2012).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as melting points and solubility, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for further development in medicinal chemistry and pharmaceutical applications.

Chemical Properties Analysis

Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is central to their chemical versatility and the synthesis of novel compounds. The presence of functional groups such as trifluoromethyl and thienyl enhances the reactivity and offers diverse pathways for chemical modifications (Marinho & Proença, 2015).

科学的研究の応用

Antibacterial Activity

The antibacterial properties of quinazoline derivatives, including those structurally related to N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, have been extensively studied. A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant efficacy against multidrug-resistant Staphylococcus aureus, showcasing their potential as a foundation for developing new antibacterial agents. These compounds were found to possess low toxicity, limited potential for resistance, and effective in vivo activity, making them promising candidates for antibacterial therapy (Van Horn et al., 2014).

Antihypertensive Effects

Derivatives of thienopyrimidinedione, a structural analog of quinazoline, have been explored for their antihypertensive effects. These compounds have shown potent activity as antihypertensive agents in spontaneously hypertensive rats, indicating their potential use in managing hypertension (Russell et al., 1988).

Optoelectronic Materials

Research into the synthesis and application of quinazoline derivatives for electronic devices has highlighted their value in creating novel optoelectronic materials. These include uses in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great interest for the development of materials with electroluminescent properties and potential applications in colorimetric pH sensors and as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

特性

IUPAC Name |

N-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3S/c16-15(17,18)14-20-12-6-2-1-5-11(12)13(21-14)19-8-7-10-4-3-9-22-10/h1-6,9H,7-8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWVKSHIWHOQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)